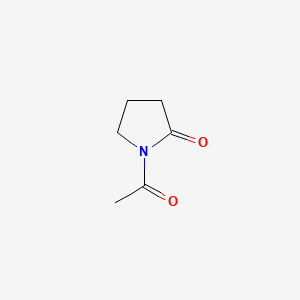
3-Amino-3-(2-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(2-hydroxyphenyl)propanoic acid: is a β-amino acid comprising propionic acid with amino and 2-hydroxyphenyl groups attached at the 3-position.
Mécanisme D'action
Target of Action
The primary targets of 3-Amino-3-(2-hydroxyphenyl)propanoic acid are cancer cells, specifically A549 cells . It also targets Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells .
Mode of Action
This compound interacts with its targets by reducing cell viability and suppressing cell migration . It also inhibits the enzymatic activity of APN .
Biochemical Pathways
The compound affects the pathways related to cancer pathogenesis and response to chemotherapeutics. It plays a crucial role in the regulation of Reactive Oxygen Species (ROS), which are important in cancer pathogenesis .
Pharmacokinetics
Its molecular formula is c9h11no3 , which suggests it may have good bioavailability due to its relatively small size and the presence of functional groups that could enhance solubility.
Result of Action
The compound has shown promising results as an anticancer agent. It was able to reduce A549 cell viability by 50% and suppress A549 cell migration in vitro . It also exhibited potent antioxidant properties .
Analyse Biochimique
Biochemical Properties
3-Amino-3-(2-hydroxyphenyl)propanoic acid participates in several biochemical reactions, primarily due to its structural resemblance to tyrosine. It interacts with enzymes such as tyrosine kinases, which are responsible for transferring phosphate groups to tyrosine residues on proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, this compound can interact with proteins involved in neurotransmitter synthesis, potentially influencing the production of dopamine and norepinephrine .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of tyrosine kinases, which can alter gene expression and cellular metabolism. This compound can also affect neurotransmitter levels, impacting cell function in the nervous system. Studies have indicated that this compound may reduce cell viability and suppress cell migration in certain cancer cell lines, suggesting potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with tyrosine kinases can lead to changes in phosphorylation patterns, affecting downstream signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may enhance neurotransmitter synthesis and improve cognitive function. Higher doses can lead to toxic effects, including disruptions in cellular metabolism and potential neurotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as tyrosine hydroxylase, which converts it into other biologically active compounds. This compound also interacts with cofactors like tetrahydrobiopterin, which are essential for its enzymatic conversion. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The distribution of this compound can influence its localization and activity, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, phosphorylation or glycosylation can influence its localization within the cell, thereby affecting its activity and interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(2-hydroxyphenyl)propanoic acid typically involves the reaction of malonic acid with 2-hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-amino-3-(2-hydroxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an antimicrobial agent. Derivatives of this compound have demonstrated activity against multidrug-resistant bacterial and fungal pathogens .
Medicine: In medicine, the compound is being explored for its anticancer properties. Studies have shown that certain derivatives can reduce the viability of cancer cells and inhibit their migration .
Industry: Industrially, the compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength .
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with the hydroxy group at the 4-position.
3-(2-Hydroxyphenyl)propionic acid: Lacks the amino group but shares the hydroxyphenyl moiety. It is used as a growth substrate for various strains of E.
Uniqueness: 3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFWTKVAWBABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972230 | |
| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-46-6 | |
| Record name | Hydrocinnamic acid, beta-amino-o-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)



